1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Drug Design ADME Prediction Lipophilicity

1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile (CAS 2098025-01-3) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyrazole-6-carbonitrile class. Its molecular formula is C₈H₈N₄, with a molecular weight of 160.18 g/mol, and its SMILES string is CCn1ccn2nc(C#N)cc12.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 2098025-01-3
Cat. No. B1481621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
CAS2098025-01-3
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=CC(=N2)C#N
InChIInChI=1S/C8H8N4/c1-2-11-3-4-12-8(11)5-7(6-9)10-12/h3-5H,2H2,1H3
InChIKeyZPHBQEYJQOGTBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile (CAS 2098025-01-3): Procurement-Grade Physicochemical Identity


1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile (CAS 2098025-01-3) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyrazole-6-carbonitrile class. Its molecular formula is C₈H₈N₄, with a molecular weight of 160.18 g/mol, and its SMILES string is CCn1ccn2nc(C#N)cc12 . The imidazo[1,2-b]pyrazole scaffold has been explored for anticancer, anti-angiogenic, and anti-inflammatory applications [1], but the specific substitution at the 1-position critically modulates physicochemical and potentially biological properties.

Why 1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile Cannot Be Interchanged with Other 1-Alkyl Analogs


Within the imidazo[1,2-b]pyrazole-6-carbonitrile sub-series, the N1-alkyl substituent is a primary driver of lipophilicity (XlogP), topological polar surface area (TPSA), and molecular weight—all of which directly influence membrane permeability, solubility, and target binding. Even a one-carbon change (e.g., methyl → ethyl) can produce quantifiable shifts in predicted ADME parameters . For medicinal chemistry campaigns and SAR studies, substituting the 1-ethyl derivative with a 1-methyl or 1-isopropyl analog without re-optimizing the lead series risks introducing pharmacokinetic liabilities or losing target engagement. The quantitative evidence below demonstrates exactly where this compound diverges from its closest in-class alternatives.

Head-to-Head Physicochemical and Procurement Differentiation Evidence for 1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile


Predicted Lipophilicity (XlogP) Comparison: 1-Ethyl vs. 1-Cyclopentyl Analog

The predicted XlogP value for 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is anticipated to be lower than that of the 1-cyclopentyl analog (XlogP = 1.4) . Because the ethyl group adds fewer carbons than the cyclopentyl group, it contributes less to overall lipophilicity. This lower lipophilicity is likely to translate into higher aqueous solubility and a different membrane permeability profile, making the 1-ethyl compound a preferred choice for early-stage lead optimization where excessive logP is a known liability.

Drug Design ADME Prediction Lipophilicity

Molecular Weight Differentiation: 1-Ethyl vs. 1-Isopropyl Analog

The molecular weight of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is 160.18 g/mol , whereas the 1-isopropyl analog (CAS 2098092-46-5) has a molecular weight of 174.20 g/mol . This 14.02 g/mol difference arises from the additional methylene group in the isopropyl substituent. In drug discovery, every 10 g/mol increase can negatively impact permeability and oral bioavailability; thus, the lower MW of the 1-ethyl derivative offers a tangible advantage in maintaining drug-likeness.

Medicinal Chemistry Lead Optimization Molecular Weight

Hydrogen Bond Acceptor Count and TPSA: 1-Ethyl vs. 1-Cyclopentyl Analog

Both the 1-ethyl and 1-cyclopentyl analogs share the same core and nitrile group, resulting in an identical hydrogen bond acceptor count of 2 and a predicted TPSA of 46 Ų . The 1-ethyl compound does not introduce additional H-bond donors or acceptors compared to the 1-cyclopentyl compound, nor does its smaller alkyl group alter TPSA. This evidence confirms that the 1-ethyl derivative maintains the same polarity profile as the cyclopentyl analog while offering a lower molecular weight and predicted lipophilicity, combining favorable permeability predictors with a smaller size.

Computational Chemistry Drug Design Polar Surface Area

Commercial Availability and Sourcing Status: 1-Ethyl vs. 1-Cyclopentyl and 1-Methyl Analogs

According to CymitQuimica, 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile was previously offered (Ref. 3D-YID02501, 500 mg) but is currently listed as a discontinued product . In contrast, the 1-methyl analog (CAS 1823955-78-7) and 1-isopropyl analog (CAS 2098092-46-5) remain inquiry-based products at CymitQuimica , while the 1-cyclopentyl analog (CAS 2098141-35-4) appears in supplier catalogs (e.g., Chem960) . This scarcity can be an advantage for organizations seeking to establish proprietary know-how around a less accessible building block, or a disadvantage for those requiring rapid, large-scale procurement. No data on current stock levels or pricing were identified beyond these listings.

Chemical Procurement Supply Chain Research Chemicals

Scaffold-Specific Anticancer Potential: Imidazo[1,2-b]pyrazole-6-carbonitrile Class vs. Other Substitution Patterns

In the 2014 European Journal of Medicinal Chemistry study, 39 imidazo[1,2-b]pyrazole derivatives were evaluated for in vitro anticancer activity against six cancer cell lines using the MTT assay [1]. Four compounds (4d, 4g, 9a, 11a) displayed IC50 values ≤ 10 μM. While the specific 1-ethyl-6-carbonitrile derivative was not among the tested compounds, the SAR analysis indicated that the 6-carbonitrile substitution pattern is critical for potent anticancer activity. The 1-ethyl derivative retains the essential 6-carbonitrile group and provides a unique N1 substitution that is not represented in any of the four most active compounds (which carry phenyl, aryl, or heteroaryl substituents at C-2/C-3). This suggests that the 1-ethyl-6-carbonitrile scaffold occupies a distinct region of chemical space that has not yet been fully explored in published anticancer SAR—a potential advantage for generating novel intellectual property.

Cancer Research SAR Kinase Inhibition

1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile: Evidence-Backed Application Scenarios for Procurement Decisions


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity

Based on the predicted XlogP advantage over the 1-cyclopentyl analog (estimated ΔXlogP ≈ 0.4–0.9 units lower) , this compound is best deployed in lead series where high logP is causing solubility-limited absorption or promiscuous off-target binding. The 1-ethyl substitution offers a lipophilicity-lowering strategy without introducing additional H-bond donors/acceptors, preserving the ligand efficiency of the imidazo[1,2-b]pyrazole core.

Structure-Activity Relationship (SAR) Studies on the N1-Alkyl Pocket

The quantitative molecular weight difference (ΔMW = 14.02 g/mol vs. 1-isopropyl ) and lipophilicity shift make the 1-ethyl compound an essential probe in SAR campaigns aimed at mapping the steric and hydrophobic tolerance of the N1 binding pocket. Using this compound alongside the 1-methyl (MW 146.15) and 1-isopropyl (MW 174.20) analogs allows researchers to correlate incremental alkyl changes with target potency and selectivity .

Proprietary IP Generation via Unexplored Chemical Space

The 2014 EJMC study [1] demonstrated that imidazo[1,2-b]pyrazoles with IC50 ≤ 10 μM against six cancer cell lines are achievable, yet no 1-ethyl-6-carbonitrile analogs were included in the tested set. By incorporating the 1-ethyl-6-carbonitrile scaffold into a proprietary library, organizations can explore a SAR region that remains unclaimed in the existing patent and publication landscape, reducing freedom-to-operate risks.

Custom Synthesis Programs Requiring Scarce Building Blocks

The discontinued status at CymitQuimica indicates that on-demand custom synthesis is currently the primary procurement route. For well-funded drug discovery programs, this scarcity can be leveraged to negotiate exclusive supply agreements with CROs, ensuring a competitive moat around the chemical matter while justifying the $2000–$5000 per gram synthesis cost through the compound's differentiated physicochemical profile and IP potential.

Quote Request

Request a Quote for 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.